molecular formula C4H6ClNS2 B13998273 2-Chloroprop-2-en-1-yl carbamodithioate CAS No. 20022-60-0

2-Chloroprop-2-en-1-yl carbamodithioate

Cat. No.: B13998273
CAS No.: 20022-60-0
M. Wt: 167.7 g/mol
InChI Key: QNZFGVIUKLBVEK-UHFFFAOYSA-N
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Description

2-Chloroprop-2-en-1-yl carbamodithioate is a carbamodithioate derivative featuring a chloroallyl (2-chloroprop-2-en-1-yl) substituent. Carbamodithioates (R₂NCS₂⁻) are sulfur-rich compounds known for their versatility in organic synthesis, coordination chemistry, and applications in agrochemicals.

Properties

CAS No.

20022-60-0

Molecular Formula

C4H6ClNS2

Molecular Weight

167.7 g/mol

IUPAC Name

2-chloroprop-2-enyl carbamodithioate

InChI

InChI=1S/C4H6ClNS2/c1-3(5)2-8-4(6)7/h1-2H2,(H2,6,7)

InChI Key

QNZFGVIUKLBVEK-UHFFFAOYSA-N

Canonical SMILES

C=C(CSC(=S)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroprop-2-enylsulfanylmethanethioamide typically involves the reaction of 2,3-dichloropropene with sulfur-containing reagents. One common method involves the use of hydrazine hydrate and potassium hydroxide in an alkaline medium, which leads to the formation of thiophene and pyrrole derivatives . Another approach involves the nucleophilic substitution of chlorine atoms in dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, followed by cycloaddition reactions with activated alkynes .

Industrial Production Methods

Industrial production methods for 2-chloroprop-2-enylsulfanylmethanethioamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-chloroprop-2-enylsulfanylmethanethioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include hydrazine hydrate, potassium hydroxide, and activated alkynes. Reaction conditions typically involve alkaline media and moderate temperatures.

Major Products

Major products formed from the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include thiophene and pyrrole derivatives, as well as 1,3-dithioles .

Scientific Research Applications

2-chloroprop-2-enylsulfanylmethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloroprop-2-enylsulfanylmethanethioamide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The chloroallyl group in 2-chloroprop-2-en-1-yl carbamodithioate may enhance electrophilicity compared to methyl or benzyl analogs, facilitating nucleophilic substitutions or polymerization (as seen in poly[N-(2-chloroprop-2-en-1-yl)aniline]s) .
  • Steric Effects : Bulky substituents like benzyl or chloroallyl reduce molecular symmetry, affecting crystallization and intermolecular interactions (e.g., π–π stacking in benzyl derivatives ).

Physicochemical Properties

Property Methyl Carbamodithioate Benzyl Derivative Mancozeb 2-Chloroprop-2-en-1-yl Carbamodithioate (Inferred)
Stability Moderate High (crystalline, hydrogen bonding) High (metal-stabilized) Moderate (potential sensitivity to hydrolysis)
Solubility Polar solvents Ethyl acetate, ethanol Water-insoluble Likely organic solvents (e.g., DCM, THF)
Biological Activity Synthetic intermediate Not reported Fungicidal Unknown; potential agrochemical applications

Notes:

  • Mancozeb’s metal coordination enhances stability and fungicidal efficacy, a feature absent in purely organic carbamodithioates .
  • The benzyl derivative’s crystal structure reveals weak S–H···S and N–H···S hydrogen bonds, contributing to its solid-state stability .

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